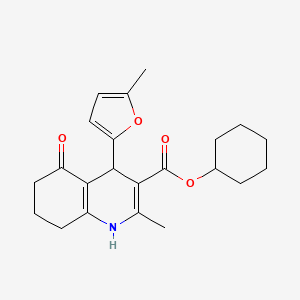![molecular formula C17H23NO4 B5497917 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol](/img/structure/B5497917.png)
3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol, also known as HOCPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HOCPCA belongs to the class of compounds known as piperidinols and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol is not fully understood, but it is believed to act as a partial agonist of the mu-opioid receptor. This receptor is involved in the modulation of pain and is the target of many opioid analgesics. 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been shown to produce analgesia without producing the unwanted side effects of traditional opioids, such as respiratory depression and addiction.
Biochemical and Physiological Effects:
3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been shown to produce a range of biochemical and physiological effects. It has been shown to produce analgesia in animal models of pain, as well as to reduce anxiety-like behavior. Additionally, 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been shown to reduce the development of tolerance to opioids, which is a major limitation of traditional opioid analgesics.
Advantages and Limitations for Lab Experiments
One major advantage of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol for lab experiments is its selectivity for the mu-opioid receptor. This allows for more targeted investigations of the receptor's function and potential therapeutic applications. Additionally, 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been shown to produce fewer side effects than traditional opioids, which can be a significant advantage in animal studies. However, one limitation of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol is its relatively short half-life, which can make it difficult to maintain consistent drug levels in animal models.
Future Directions
There are several potential future directions for research on 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol. One area of interest is its potential use in the treatment of chronic pain, particularly in cases where traditional opioids are ineffective or produce unwanted side effects. Additionally, 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol may have potential applications in the treatment of addiction and anxiety disorders. Further research is needed to fully understand the mechanism of action of 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol and its potential therapeutic applications.
Synthesis Methods
3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol can be synthesized using a multistep process involving the reaction of cyclopropanecarboxylic acid with 4-methoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the selective oxidation of the primary alcohol to yield 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol.
Scientific Research Applications
3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been the subject of extensive research in recent years due to its potential therapeutic applications. It has been shown to exhibit analgesic properties and has been investigated as a potential treatment for chronic pain. Additionally, 3-(hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol has been studied for its potential use in the treatment of addiction and anxiety disorders.
properties
IUPAC Name |
[3-hydroxy-3-(hydroxymethyl)piperidin-1-yl]-[1-(4-methoxyphenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-22-14-5-3-13(4-6-14)17(8-9-17)15(20)18-10-2-7-16(21,11-18)12-19/h3-6,19,21H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJFKXVUQLNSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCCC(C3)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-piperidinol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,6-dimethylpyridin-3-yl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5497835.png)
![6-[2-(4-isobutoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5497848.png)
![4-(1-benzofuran-5-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5497854.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5497870.png)

![3-(4-fluorophenyl)-7-(2-furyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5497885.png)
![2-fluoro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5497889.png)
![5-[(isopropylamino)sulfonyl]-3'-(1-methoxyethyl)biphenyl-3-carboxylic acid](/img/structure/B5497894.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5497897.png)
![1,9-dimethyl-4-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5497905.png)
![N~1~,N~1~-dimethyl-N~2~-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}glycinamide](/img/structure/B5497921.png)

![7-bromo-5-(2-chlorophenyl)tetrazolo[1,5-a]quinazoline](/img/structure/B5497933.png)
